molecular formula C12H23NO2 B13103895 Tert-butyl (2,2-dimethylpent-4-EN-1-YL)carbamate CAS No. 886576-64-3

Tert-butyl (2,2-dimethylpent-4-EN-1-YL)carbamate

Cat. No.: B13103895
CAS No.: 886576-64-3
M. Wt: 213.32 g/mol
InChI Key: GRTJQCUUICJJKO-UHFFFAOYSA-N
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Description

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate is a chemical compound offered for research and development purposes. This carbamate derivative is primarily used as a synthetic intermediate and building block in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, and the alkene moiety provides a handle for further functionalization, making this reagent valuable for constructing more complex molecules . Researchers may employ this compound in the development of novel pharmaceutical candidates and agrochemicals . Its applications extend to serving as a precursor in materials science. Consistent with its role in research, this product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet and handle the compound according to established laboratory safety protocols.

Properties

CAS No.

886576-64-3

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethylpent-4-enyl)carbamate

InChI

InChI=1S/C12H23NO2/c1-7-8-12(5,6)9-13-10(14)15-11(2,3)4/h7H,1,8-9H2,2-6H3,(H,13,14)

InChI Key

GRTJQCUUICJJKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylpent-4-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Synthesis and Medicinal Chemistry

One of the primary applications of tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate is as a precursor in the synthesis of pharmaceutical compounds. It has been identified as a key intermediate in the production of Edoxaban, an oral anticoagulant used to prevent blood clots. The compound serves as a direct precursor in the synthesis pathway, facilitating the creation of complex molecules with high yield and purity .

Case Study: Edoxaban Synthesis

  • Reagents Used : The synthesis involves reacting this compound with various amines and acids under controlled conditions.
  • Yield : Improved methods have reported yields exceeding 90%, showcasing its effectiveness as a synthetic building block.

Versatile Small Molecule Scaffold

This compound is recognized for its versatility as a small molecule scaffold in drug design. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets .

Applications in Drug Development

  • Targeting Mechanisms : The compound can be modified to interact with various biological targets, making it suitable for developing new therapeutic agents.
  • Structural Modifications : Researchers have explored modifications to the tert-butyl group and the pentenyl chain to optimize pharmacokinetic properties.

Chemical Properties and Reactivity

The chemical structure of this compound contributes to its reactivity in organic reactions. Its carbamate functional group allows it to participate in nucleophilic substitutions and coupling reactions, making it useful in synthesizing other complex molecules.

Reactivity Overview

Reaction TypeDescription
Nucleophilic SubstitutionCan react with electrophiles to form new bonds.
Coupling ReactionsUseful in forming carbon-carbon bonds in complex syntheses.

Research and Development

Ongoing research continues to explore new applications for this compound. Studies focus on its potential use in developing novel therapeutic agents that can address unmet medical needs.

Recent Findings

A recent study highlighted the compound's potential in synthesizing derivatives that exhibit enhanced activity against specific cancer cell lines. By modifying the substituents on the carbamate group, researchers achieved improved selectivity and efficacy .

Mechanism of Action

The mechanism of action of tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can modulate various biochemical pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate and analogous carbamates:

Compound CAS Number Molecular Formula Molar Mass (g/mol) Key Features Applications
This compound 886576-64-3 C₁₂H₂₃NO₂ 213.31 Branched alkenyl chain; Boc-protected; high steric hindrance Asymmetric catalysis, pyrrolidine synthesis (72% yield in Pd-catalyzed reactions)
Tert-butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 Chlorinated aromatic substituent; non-hazardous Lab reagent; intermediate in pharmaceutical synthesis
Tert-butyl (4-hydroxybutan-2-yl)carbamate 146514-31-0 C₉H₁₇NO₃ 187.24 Hydroxyl group; polar functionality Drug development; chiral building block for bioactive molecules
tert-butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate 913563-71-0 C₁₅H₂₀FNO₂ 265.32 Fluorophenyl group; enhanced electronic effects Medicinal chemistry (78% purity in synthetic intermediates)
Tert-butyl (2,2,2-triphenylethyl)carbamate 2227576-79-4 C₂₅H₂₇NO₂ 373.49 Bulky triphenylethyl substituent; high steric demand Specialty organocatalysis; hindered substrates for stereoselective reactions
Tert-butyl 2-amino-1-(2,4-dimethylphenyl)ethylcarbamate N/A C₁₅H₂₄N₂O₂ 264.36 Amino and dimethylphenyl groups; bifunctional reactivity Peptide mimetics; prodrug design

Key Comparative Insights:

Structural Diversity :

  • The 2,2-dimethylpent-4-en-1-yl group in the target compound provides steric bulk and alkenyl reactivity, enabling selective cross-coupling . In contrast, tert-butyl (4-chlorophenethyl)carbamate incorporates a halogenated aromatic system, favoring electrophilic substitution reactions .
  • Tert-butyl (4-hydroxybutan-2-yl)carbamate introduces polarity via its hydroxyl group, making it suitable for hydrogen-bonding interactions in chiral synthesis .

Reactivity in Synthesis :

  • The target compound’s alkenyl moiety facilitates Pd-catalyzed couplings, whereas tert-butyl (2,2,2-triphenylethyl)carbamate ’s bulky substituents limit reactivity but enhance stereocontrol .
  • tert-butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate leverages fluorine’s electronegativity to modulate reaction kinetics in arylations .

Safety and Stability: Unlike the non-hazardous tert-butyl (4-chlorophenethyl)carbamate , compounds with reactive groups (e.g., hydroxyl, amino) may require stringent handling protocols .

Applications: The target compound is pivotal in asymmetric catalysis, while tert-butyl 2-amino-1-(2,4-dimethylphenyl)ethylcarbamate is tailored for peptide-derived therapeutics .

Biological Activity

Tert-butyl (2,2-dimethylpent-4-EN-1-YL)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a tert-butyl group and a carbamate functional group attached to a 2,2-dimethylpent-4-en-1-yl moiety. Its molecular formula is C11H21NO2C_{11}H_{21}NO_2, and it has a molecular weight of approximately 199.29 g/mol. The presence of the double bond in the alkene structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may function as a modulator of enzyme activity, influencing biochemical pathways critical for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Receptor Binding : The compound may bind to receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antioxidant Activity : It exhibits potential antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Studies indicate that this compound has antimicrobial effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : Research suggests that it may reduce inflammation through the modulation of inflammatory cytokines.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant potential.

Concentration (µM)% Inhibition
1025
5055
10085

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

Research on the anti-inflammatory properties revealed that this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Q & A

Basic: What are the common synthetic routes for tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves carbamate formation via reaction of the amine precursor with tert-butyl carbamate-protecting reagents (e.g., di-tert-butyl dicarbonate). A representative procedure involves heating tert-butyl 2-(2,2-dimethylpent-4-en-1-yl)-2-methylhydrazinecarboxylate in a 1:1 mixture of isopropanol and acetonitrile at 150°C for 15 hours . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Temperature control : Elevated temperatures (e.g., 150°C) improve kinetics but require monitoring for decomposition.
  • Catalyst use : Acidic or basic catalysts (e.g., DMAP) may accelerate carbamate formation.
    Yield and purity are assessed via HPLC or GC-MS, with purification by column chromatography or recrystallization.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are potential ambiguities resolved?

Methodological Answer:
Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR identify the carbamate group (δ ~155 ppm for carbonyl) and alkene protons (δ 4.8–5.5 ppm). Ambiguities in splitting patterns (e.g., overlapping alkene signals) are resolved using 2D-COSY or HSQC .
  • IR : The carbonyl stretch (~1700 cm1^{-1}) confirms carbamate formation.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C12_{12}H22_{22}NO2+_2^+). Contradictions between calculated and observed masses prompt re-evaluation of synthetic intermediates .

Basic: What are the key stability considerations for storing tert-butyl carbamate derivatives?

Methodological Answer:
Stability is influenced by:

  • Moisture : Hydrolysis of the carbamate group occurs in acidic/basic conditions. Store in anhydrous environments with desiccants .
  • Temperature : Decomposition accelerates above 25°C; refrigerated storage (2–8°C) is recommended .
  • Light sensitivity : The conjugated alkene may undergo photochemical reactions; use amber vials .
    Stability assays (e.g., accelerated aging at 40°C/75% RH) monitor degradation via TLC or HPLC .

Advanced: How can enantiomeric purity be ensured during synthesis, and what methods validate stereochemical outcomes?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-configured precursors (e.g., tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) to control stereochemistry .
  • Chromatographic separation : Chiral HPLC with columns like Chiralpak® AD-H resolves enantiomers .
  • X-ray crystallography : SHELXL refines crystal structures to confirm absolute configuration . For example, diastereomers in multi-step syntheses are resolved via selective crystallization .

Advanced: How do researchers address discrepancies between computational predictions and experimental structural data?

Methodological Answer:
Discrepancies (e.g., bond lengths or angles) are resolved using:

  • High-resolution X-ray data : SHELXL’s refinement tools (e.g., TWIN commands) handle twinned crystals or disordered atoms .
  • DFT calculations : Geometry optimizations (e.g., Gaussian 16) predict molecular structures, which are cross-validated with experimental NMR/IR data .
  • Multi-technique validation : Combining X-ray, NMR NOE, and IR data resolves ambiguities in regiochemistry .

Advanced: In multi-step syntheses, how are intermediates selectively protected to prevent side reactions?

Methodological Answer:

  • Protecting group strategy : The tert-butyl carbamate group is stable under basic conditions but cleaved with TFA. For example, in a patent synthesis, intermediates are protected with tert-butyl carbamate before halogenation or cross-coupling steps .
  • Stepwise deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to enable selective reactions .
    Reaction progress is monitored by LC-MS, with quenching of unreacted reagents to minimize side products .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How can computational modeling predict reactivity in further functionalization?

Methodological Answer:

  • Reactivity indices : DFT calculations (e.g., Fukui functions) predict nucleophilic/electrophilic sites on the alkene or carbamate .
  • Transition state modeling : Software like Gaussian simulates reaction pathways (e.g., epoxidation of the alkene) to optimize conditions .
  • Docking studies : Molecular dynamics predict interactions in biological assays, guiding derivatization for drug discovery .

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